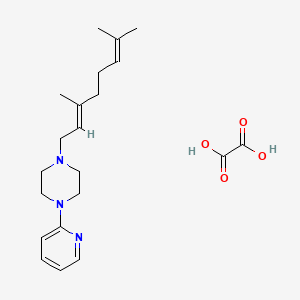![molecular formula C10H14Cl3NO B5325726 [2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5325726.png)
[2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride, also known as Ethephon, is a synthetic plant growth regulator that is widely used in the agricultural industry. It is a colorless, odorless, and water-soluble compound that is commonly used to promote fruit ripening, increase yields, and control plant height. Ethephon is also used in scientific research for its ability to induce stress responses in plants and to study the physiological and biochemical effects of these responses.
作用機序
[2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride acts as a source of ethylene, which is a natural plant hormone that regulates various physiological processes in plants, including fruit ripening, flower senescence, and abscission. This compound is converted to ethylene in the plant, which then triggers the physiological and biochemical responses associated with the stress response.
Biochemical and Physiological Effects:
The stress response induced by this compound can have various biochemical and physiological effects on plants. These effects include changes in gene expression, alterations in protein synthesis, modifications in membrane structure and function, and changes in the levels of various hormones and metabolites. The stress response can also lead to changes in plant growth and development, such as changes in leaf area, root growth, and flower and fruit production.
実験室実験の利点と制限
The use of [2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride in scientific research has several advantages. It is a cost-effective and easy-to-use tool for inducing stress responses in plants, and it can be applied in a variety of experimental systems, including greenhouse and field studies. However, there are also some limitations to the use of this compound. It can be difficult to control the extent and duration of the stress response, and it may not accurately mimic the stress conditions that plants experience in the field.
将来の方向性
There are several future directions for research on [2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride and its applications in plant science. One area of interest is the development of new formulations and delivery methods for this compound that can improve its efficacy and reduce its environmental impact. Another area of interest is the use of this compound in combination with other stress-inducing agents to study the interactions between different stress responses in plants. Finally, the use of this compound in crop breeding programs to develop stress-tolerant varieties of crops is an important area of research that could have significant implications for global food security.
合成法
The synthesis of [2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride involves the reaction of 2,5-dichlorophenol with ethylene oxide to form 2-(2,5-dichlorophenoxy)ethanol. This intermediate is then reacted with ethylamine to form [2-(2,5-dichlorophenoxy)ethyl]ethylamine, which is then hydrolyzed to form this compound hydrochloride.
科学的研究の応用
[2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride is used in scientific research to induce stress responses in plants, such as drought, salinity, and temperature stress. These stress responses can be studied to understand the physiological and biochemical mechanisms that plants use to cope with environmental stress. This compound is also used to study the effects of stress on plant growth and development, as well as to investigate the role of stress responses in plant defense mechanisms.
特性
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO.ClH/c1-2-13-5-6-14-10-7-8(11)3-4-9(10)12;/h3-4,7,13H,2,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYWTUAXXJSLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=CC(=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-benzyl-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5325652.png)




![1'-(cyclopropylcarbonyl)-N-methyl-N-[(3-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5325699.png)
![1-benzyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5325704.png)
![5-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]pentan-1-ol](/img/structure/B5325716.png)
![ethyl 2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5325719.png)
![(1R*,2S*,4R*)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5325721.png)
![4-[(1,3-benzoxazol-2-ylthio)methyl]benzoic acid](/img/structure/B5325730.png)
![1,6-dimethyl-N-[1-(4-methyl-2-pyridinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5325741.png)
![ethyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B5325749.png)